1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
1-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a substituted imidazole derivative characterized by a 4-chlorobenzylthio group at the 2-position and an acetyl group at the 1-position of the 4,5-dihydroimidazole ring. Its IUPAC name and synonyms are extensively documented, including variants such as "2-(4-chlorophenyl)-1-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethanone" . The compound’s molecular formula is inferred to be C₁₂H₁₃ClN₂OS, with a molar mass of approximately 284.76 g/mol.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEJJHHIVQJUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the combination of a C2–N3 fragment with an N1–C4–C5 unit . One common method for synthesizing imidazole derivatives is the reaction of glyoxal with ammonia . The specific synthetic route for 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves the use of 4-chlorobenzyl chloride and thiourea, followed by cyclization with glyoxal and ammonia under acidic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues in the Imidazole Family
a. 1-(4-Chlorophenyl)ethan-1-one 1-(1-Benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone
- Structure : Replaces the acetyl group with a hydrazone linker and introduces a benzyl substituent on the imidazole ring.
- Properties: Molecular formula C₁₈H₁₉ClN₄ (326.82 g/mol).
b. 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one
- Structure : Features a dichloroimidazole core instead of the dihydroimidazole ring, with a 4-chlorophenylacetyl group.
- Properties : Molecular formula C₁₁H₈Cl₂N₂O (255.10 g/mol). The dichloro substitution likely increases electrophilicity and reactivity compared to the dihydroimidazole system in the target compound .
c. 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
- Structure : Replaces the acetyl group with a sulfonyl moiety and introduces a second chlorine atom on the benzylthio group.
Heterocyclic Analogues with Related Substituents
a. 1-(5-(4-Chlorophenyl)-3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- Structure : Pyrazole-based core with 4-chlorophenyl and 2-fluorophenyl substituents.
- Relevance : Demonstrates how replacing imidazole with pyrazole affects ring aromaticity and electronic properties. The fluorine atom introduces additional polarity, which may influence pharmacokinetics .
b. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure: Triazole derivative with a phenylethanone group and sulfonylphenyl substituent.
- Relevance : Highlights the role of sulfur linkages (thioether vs. sulfonyl) in modulating reactivity and binding interactions. The triazole ring offers distinct hydrogen-bonding and π-stacking capabilities compared to imidazole .
Biological Activity
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one , also referred to as 2-([(4-chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole , is a member of the imidazole family known for its diverse biological activities. The presence of the chlorophenyl and sulfanyl groups enhances its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer contexts.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The unique arrangement of functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
| Molecular Weight | 244.75 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with imidazole cores often exhibit significant antimicrobial properties. Specifically, preliminary studies suggest that this compound can inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis in various assays .
Anti-inflammatory Effects
Compounds similar to 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one are often evaluated for their anti-inflammatory properties. The imidazole ring is known to interact with various biological targets involved in inflammatory pathways. This compound's potential as an anti-inflammatory agent could be linked to its ability to modulate cytokine production and inhibit inflammatory mediators.
Anticancer Potential
The anticancer activity of this compound is suggested by its structural characteristics. Imidazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines. For example, studies have indicated that modifications in the phenyl ring can enhance the cytotoxicity of imidazole derivatives against human glioblastoma and melanoma cells . The specific mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis.
The exact mechanism by which 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction could lead to inhibition of bacterial growth or modulation of inflammatory responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Studies : In one study, various imidazole derivatives were synthesized and tested for their antibacterial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics .
- Enzyme Inhibition : Another research focused on the enzyme inhibitory activities of imidazole compounds against acetylcholinesterase (AChE) and urease. The synthesized compounds showed strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis .
- Cytotoxicity Assays : A comparative analysis of imidazole derivatives revealed that modifications such as the introduction of electron-withdrawing groups significantly enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
